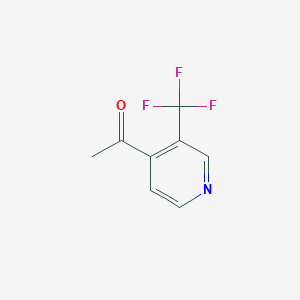

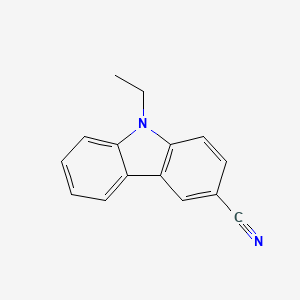

![molecular formula C16H16F3N3O3 B2387489 3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941880-69-9](/img/structure/B2387489.png)

3-Methyl-8-(3-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a spirocyclic compound, which means it has two rings that share a single atom . It also contains a trifluoromethyl group, which is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug-like molecules .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains a spirocyclic core with a trifluoromethyl group attached to a benzoyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to be a strong electron-withdrawing group . This could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and permeability .Scientific Research Applications

Synthesis and Structural Analysis

This compound belongs to a class of fluorinated azaspiro[4.5]decane derivatives, which have been synthesized and structurally characterized to understand their chemical properties and potential applications. For example, a series of N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones containing fluoro or trifluoromethyl substituents at the aryl ring were synthesized to test their anticonvulsant activity, demonstrating the significance of fluorination on biological activity (Obniska et al., 2006). Another study focused on the crystal structure of a related compound, highlighting the importance of structural conformation in determining its chemical and physical properties (Rohlíček et al., 2010).

Anticonvulsant Activity

Research has explored the anticonvulsant properties of similar compounds, finding that certain derivatives exhibit significant activity in models of seizures, suggesting potential therapeutic applications for neurological disorders. The anticonvulsant activity was particularly noted in derivatives with specific substituents, indicating the role of chemical modifications in enhancing biological effects (Obniska et al., 2006).

Antimicrobial Applications

Compounds within this chemical class have also been investigated for their antimicrobial properties. For instance, N-halamine-coated cotton incorporating similar spirocyclic compounds demonstrated antimicrobial efficacy against common pathogens, indicating potential for use in antimicrobial textiles and materials (Ren et al., 2009).

Material Science Applications

In the realm of material science, spirocyclic compounds have been studied for their corrosion inhibition properties, showing effectiveness in protecting metals from corrosion in acidic environments. This research underscores the utility of these compounds in developing new corrosion inhibitors for industrial applications (Chafiq et al., 2020).

Future Directions

properties

IUPAC Name |

3-methyl-8-[3-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O3/c1-21-13(24)15(20-14(21)25)5-7-22(8-6-15)12(23)10-3-2-4-11(9-10)16(17,18)19/h2-4,9H,5-8H2,1H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNVUISIDCJRQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2(CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2387407.png)

methanone](/img/structure/B2387419.png)

![1-(4-ethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2387420.png)

![N-[4-(morpholin-4-yl)phenyl]furan-2-carboxamide](/img/structure/B2387421.png)

![2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2387424.png)